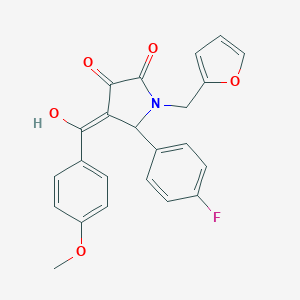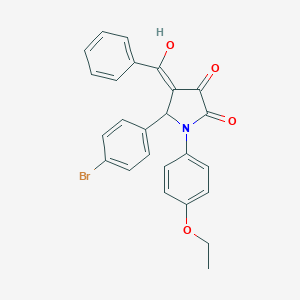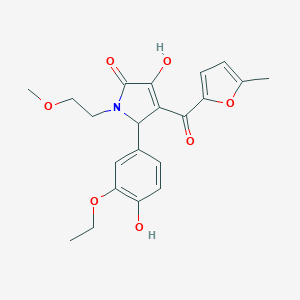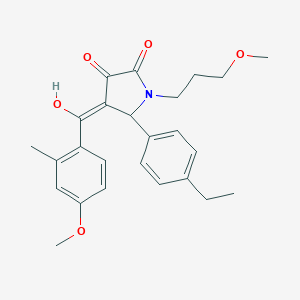![molecular formula C16H15N3O2 B266918 N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B266918.png)
N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine, also known as FPBA, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzylamines and is a selective inhibitor of protein kinase C (PKC) activity. FPBA has been used in various biochemical and physiological studies to investigate the role of PKC in cellular signaling pathways.
作用機序
N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine selectively inhibits the activity of PKC by binding to the regulatory domain of the enzyme. This prevents the enzyme from binding to its substrate and phosphorylating it. PKC is involved in various signaling pathways, and its inhibition by N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine can lead to downstream effects such as altered gene expression and cellular processes.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to have various biochemical and physiological effects in different cell types. It has been reported to inhibit the growth and proliferation of cancer cells by inducing apoptosis. N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has also been shown to inhibit the release of inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent.
実験室実験の利点と制限
N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has several advantages for use in lab experiments. It is a highly selective inhibitor of PKC, allowing researchers to investigate the specific role of PKC in cellular signaling pathways. N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine is also stable and easy to handle, making it a convenient tool for research. However, N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has some limitations, including its potential toxicity to cells at high concentrations and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research involving N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine. One potential area of research is the development of N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine analogs with improved selectivity and solubility. Another direction is the investigation of the role of PKC in different cellular processes using N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine as a tool. Additionally, the potential therapeutic applications of N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine in cancer and inflammatory diseases warrant further investigation.
In conclusion, N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine is a valuable tool for investigating the role of PKC in cellular signaling pathways. Its selective inhibition of PKC activity has allowed researchers to gain a better understanding of the specific role of PKC in various cellular processes. Further research is needed to fully explore the potential applications of N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine in cancer and inflammatory diseases.
合成法
N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine can be synthesized through a multi-step reaction process that involves the condensation of 2-furylmethylamine and 3-(2-pyrimidinyloxy)benzaldehyde. The reaction is catalyzed by a base such as potassium carbonate and yields N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine as a white solid with a high purity.
科学的研究の応用
N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been used in numerous scientific studies to investigate the role of PKC in cellular signaling pathways. PKC is a family of serine/threonine kinases that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to selectively inhibit the activity of PKC, allowing researchers to investigate the specific role of PKC in these cellular processes.
特性
製品名 |
N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine |
|---|---|
分子式 |
C16H15N3O2 |
分子量 |
281.31 g/mol |
IUPAC名 |
N-(furan-2-ylmethyl)-1-(3-pyrimidin-2-yloxyphenyl)methanamine |
InChI |
InChI=1S/C16H15N3O2/c1-4-13(11-17-12-15-6-2-9-20-15)10-14(5-1)21-16-18-7-3-8-19-16/h1-10,17H,11-12H2 |
InChIキー |
VMGJLUMWVSTAMG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)CNCC3=CC=CO3 |
正規SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)CNCC3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266836.png)
![5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266839.png)





![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266850.png)


![(E)-(4-methoxy-2-methylphenyl){2-(2-methoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266861.png)

![1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266865.png)